molecular formula C9H11N3O B8536859 2-(methylamino)-7,8-dihydroquinazolin-5(6H)-one

2-(methylamino)-7,8-dihydroquinazolin-5(6H)-one

Cat. No. B8536859
M. Wt: 177.20 g/mol
InChI Key: NIIRDVCGARAAOF-UHFFFAOYSA-N
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Patent
US08263610B2

Procedure details

To anhydrous ethanol (15 mL) was added sodium metal (0.45 g, 19.5 mmol). After complete dissolution of sodium metal in ethanol, 2-((dimethylamino)methylene)cyclohexane-1,3-dione (1 g, 5.5 mmol) and N-methylguanidine hydrochloride (1 g, 9.0 mmol) were added and the reaction was refluxed for 4 hours. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. Ice-cooled water (50 mL) was then added to the residue and the aqueous solution extracted with EtOAc (3×40 mL). The combined organic extract was dried using sodium sulfate and concentrated under reduced pressure to give the desired product (0.6 g, 57%) as a solid. The crude product was used in the next step without further purification. 1H NMR (CDCl3, 400 MHz): δ 8.90 and 8.80 (2s, 1H), 5.98 and 5.82 (2s, 1H), 3.11 and 3.09 (2s, 3H), 2.96-2.88 (m, 2H), 2.58 (t, J=6.0 Hz, 2H), 2.10 (quintet, J=6.0 Hz, 2H). LCMS [M+H]: 178.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
[Na].CN([CH:5]=[C:6]1[C:11](=[O:12])[CH2:10][CH2:9][CH2:8][C:7]1=O)C.Cl.[CH3:15][NH:16][C:17]([NH2:19])=[NH:18]>C(O)C>[CH3:15][NH:16][C:17]1[N:19]=[CH:5][C:6]2[C:11](=[O:12])[CH2:10][CH2:9][CH2:8][C:7]=2[N:18]=1 |f:2.3,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
1 g
Type
reactant
Smiles
CN(C)C=C1C(CCCC1=O)=O
Name
Quantity
1 g
Type
reactant
Smiles
Cl.CNC(=N)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.45 g
Type
reactant
Smiles
[Na]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
Ice-cooled water (50 mL)
ADDITION
Type
ADDITION
Details
was then added to the residue
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution extracted with EtOAc (3×40 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
CUSTOM
Type
CUSTOM
Details
was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CNC1=NC=2CCCC(C2C=N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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